Methyl 20-bromoicosanoate
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Overview
Description
Methyl 20-bromoicosanoate: is an organic compound with the molecular formula C21H41BrO2 It is a derivative of icosanoic acid, where a bromine atom is substituted at the 20th carbon position, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Icosanoic Acid: The synthesis of methyl 20-bromoicosanoate typically begins with the bromination of icosanoic acid. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 20th carbon position.
Esterification: The brominated icosanoic acid is then esterified with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). This reaction converts the carboxylic acid group into a methyl ester, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Utilizing industrial reactors to carry out the bromination of icosanoic acid with bromine and a suitable catalyst.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 20-bromoicosanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction Reactions: The compound can be reduced to the corresponding alcohol, methyl icosanol, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of icosanoic acid derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of methyl 20-hydroxyicosanoate, methyl 20-cyanoicosanoate, or methyl 20-aminoicosanoate.
Reduction: Formation of methyl icosanol.
Oxidation: Formation of icosanoic acid derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 20-bromoicosanoate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in studies involving lipid metabolism and the role of long-chain fatty acid derivatives in biological systems.
Medicine:
Drug Development: this compound serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
Materials Science: The compound is explored for its use in the development of novel materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of methyl 20-bromoicosanoate involves its interaction with specific molecular targets and pathways. As a brominated fatty acid ester, it can participate in various biochemical processes, including:
Enzyme Inhibition: The compound may inhibit enzymes involved in lipid metabolism by binding to their active sites.
Signal Transduction: It can modulate signaling pathways related to fatty acid metabolism and cellular responses.
Comparison with Similar Compounds
Methyl 20-chloroicosanoate: Similar in structure but with a chlorine atom instead of bromine.
Methyl 20-iodoicosanoate: Contains an iodine atom at the 20th carbon position.
Methyl icosanoate: The non-halogenated ester of icosanoic acid.
Uniqueness:
Reactivity: Methyl 20-bromoicosanoate exhibits unique reactivity due to the presence of the bromine atom, which can undergo specific substitution and elimination reactions.
Applications: The brominated derivative has distinct applications in organic synthesis and materials science compared to its chloro and iodo counterparts.
Properties
Molecular Formula |
C21H41BrO2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
methyl 20-bromoicosanoate |
InChI |
InChI=1S/C21H41BrO2/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3 |
InChI Key |
NJHLMXFOWHGHSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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